molecular formula C8H6Cl2F2 B1410195 3,4-Dichloro-5-methylbenzodifluoride CAS No. 1804896-25-0

3,4-Dichloro-5-methylbenzodifluoride

Cat. No.: B1410195
CAS No.: 1804896-25-0
M. Wt: 211.03 g/mol
InChI Key: LMJWRODJGKHMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-5-methylbenzodifluoride is a halogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms at the 3- and 4-positions, a methyl group at the 5-position, and a difluoromethyl group (CF₂) at a position depending on the naming convention (commonly adjacent to the methyl group). This compound is structurally distinct due to the electron-withdrawing effects of chlorine and fluorine atoms, which influence its reactivity, solubility, and stability. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its substitution pattern enables selective functionalization. While specific synthesis routes are proprietary, its production typically involves halogenation and fluorination steps under controlled conditions .

Properties

CAS No.

1804896-25-0

Molecular Formula

C8H6Cl2F2

Molecular Weight

211.03 g/mol

IUPAC Name

1,2-dichloro-5-(difluoromethyl)-3-methylbenzene

InChI

InChI=1S/C8H6Cl2F2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,8H,1H3

InChI Key

LMJWRODJGKHMQT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)Cl)C(F)F

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)C(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The most closely related analog to 3,4-Dichloro-5-methylbenzodifluoride is 2,4-Dichloro-5-methylbenzotrifluoride (CAS 115571-61-4), which differs in both substituent positions and fluorine content. Below is a detailed comparison:

Property This compound 2,4-Dichloro-5-methylbenzotrifluoride
Molecular Formula C₈H₆Cl₂F₂ (inferred) C₈H₅Cl₂F₃
Substituent Positions Cl at 3,4; CH₃ at 5; CF₂ at 2 (assumed) Cl at 2,4; CH₃ at 5; CF₃ at 6
Fluorine Content Difluoromethyl (CF₂) Trifluoromethyl (CF₃)
Purity Data not available >97%
Storage Conditions Likely requires dry/sealed/low temperature* Store in dry/sealed/low temperature
Applications Intermediate in specialty chemicals Chemical raw material for agrochemicals/pharma

*Inferred from structural similarity to halogenated aromatics.

Key Findings:

Steric and Positional Influence : The 3,4-dichloro substitution in the target compound creates a sterically congested environment compared to the 2,4-dichloro isomer, which may reduce reactivity in nucleophilic aromatic substitution.

Solubility : The trifluoromethyl group enhances hydrophobicity, making 2,4-Dichloro-5-methylbenzotrifluoride less soluble in polar solvents than its difluoromethyl counterpart.

Research Implications

  • Synthetic Utility : The positional isomerism and fluorine content directly impact the compound’s utility. For example, 2,4-Dichloro-5-methylbenzotrifluoride’s CF₃ group is preferred in herbicides due to its metabolic stability, while the target compound’s CF₂ group may offer unique reactivity in pharmaceutical intermediates.
  • Thermal Stability : Trifluoromethylated compounds generally exhibit higher thermal stability, a critical factor in industrial processes .

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